4-Benzyloxazol-2-amine
Description
Significance of Heterocyclic Systems in Organic and Medicinal Chemistry Research
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent a vast and vital class of organic compounds. ijnrd.orgopenmedicinalchemistryjournal.com Their significance is deeply rooted in their widespread presence in natural products, including alkaloids, vitamins, and antibiotics, and their critical role in the development of new therapeutic agents. ijprajournal.comijraset.com It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic fragment, highlighting their central importance in modern drug design. nih.gov
The heteroatoms, most commonly nitrogen, oxygen, and sulfur, confer unique physicochemical properties upon the cyclic structure. ijnrd.orgnih.gov These properties, such as modulated solubility, lipophilicity, polarity, and hydrogen bonding capacity, are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. nih.gov Consequently, heterocyclic scaffolds are indispensable tools for medicinal chemists, enabling the expansion of drug-like chemical space and driving more effective drug discovery programs. nih.gov The diverse biological activities exhibited by these compounds are extensive, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. ijnrd.orgopenmedicinalchemistryjournal.com The continuous development of novel synthetic methodologies, such as metal-catalyzed cross-coupling reactions, has further accelerated the synthesis and functionalization of a wide variety of heterocyclic structures. nih.gov
The Oxazole (B20620) Nucleus: Structural Features and Research Relevance
Within the large family of heterocyclic compounds, the oxazole nucleus holds a position of considerable interest for researchers. tandfonline.comd-nb.info An oxazole is a five-membered aromatic heterocycle containing one oxygen atom and one nitrogen atom at positions 1 and 3, respectively. tandfonline.comd-nb.info This arrangement of heteroatoms makes the oxazole ring a unique structural motif with distinct electronic and chemical properties. tandfonline.com
The structure of oxazole is planar, with all its constituent atoms (three carbons, one nitrogen, and one oxygen) being sp2 hybridized. tandfonline.com The ring contains six pi-electrons, making it aromatic, although the high electronegativity of the oxygen atom means the electron delocalization is not as effective as in all-carbon aromatic rings. tandfonline.com This electronic nature allows oxazole derivatives to participate in various non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic effects, which are critical for binding to biological targets like enzymes and receptors. rsc.orgresearchgate.net
The oxazole scaffold is found in numerous natural products and has been incorporated into a wide array of medicinally important compounds. tandfonline.comsemanticscholar.org Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antidiabetic properties. semanticscholar.org The versatility of the oxazole ring allows for substitution at its various positions (C2, C4, and C5), enabling chemists to fine-tune the molecule's properties for specific applications in medicinal chemistry, materials science, and agriculture. tandfonline.comrsc.org
Position of 2-Aminooxazole Derivatives within Oxazole Chemistry
Among the various classes of oxazole derivatives, 2-aminooxazoles represent a particularly significant subclass. The introduction of an amino group at the C2 position of the oxazole ring profoundly influences the molecule's chemical properties and biological activity. scribd.com This substitution imparts basicity to the molecule and alters the electronic characteristics of the oxazole ring itself. scribd.com
The carbon atom at the 2-position of the oxazole ring has a notable partial positive charge, which tends to decrease the basicity of the attached amino group. scribd.com Despite this, the 2-amino group serves as a crucial handle for further chemical modification and as a key pharmacophoric element for biological interactions. A number of synthetic methods have been developed for the preparation of 2-aminooxazoles, a common one being the condensation of α-haloketones with urea (B33335) or its derivatives. scribd.com
From a medicinal chemistry perspective, the 2-aminooxazole scaffold is considered a "privileged structure." It is a common isostere for the 2-aminothiazole (B372263) moiety, which is present in many bioactive compounds. acs.org Replacing the sulfur atom of a thiazole (B1198619) with an oxygen atom to form an oxazole can lead to improved physicochemical properties, such as increased water solubility, and can sometimes mitigate issues like metabolic instability or non-specific activity associated with the 2-aminothiazole group. acs.orgnih.gov This isosteric replacement strategy has been successfully employed in the development of new antimicrobial and antitubercular agents. acs.orgnih.gov
Contextualization of 4-Benzyloxazol-2-amine within Benzyl-Substituted Oxazole Research
The synthesis of substituted oxazoles, including those with benzyl (B1604629) groups, is an active area of research. Various synthetic strategies have been developed to construct the oxazole core with specific substitution patterns. For instance, methods involving the reaction of α-bromoketones with benzylamine (B48309) derivatives have been reported to yield polysubstituted oxazoles. researchgate.net Specifically, the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles often utilizes precursors that would allow for the introduction of a benzyl group at the C4 or C5 position. organic-chemistry.org
While specific research focusing exclusively on this compound is not extensively detailed in the provided search results, its structure places it at the intersection of two important chemical motifs: the 2-aminooxazole core and the benzyl substituent. The combination of the proven 2-aminooxazole scaffold with a benzyl group at the C4 position suggests a molecule designed to probe structure-activity relationships in a targeted manner. The benzyl group can engage in hydrophobic and π-stacking interactions within a biological target, while the 2-amino group can act as a hydrogen bond donor and acceptor, making such compounds interesting candidates for screening in drug discovery programs.
Data Tables
Table 1: Properties of the Oxazole Nucleus
| Property | Description | Reference |
|---|---|---|
| Structure | Five-membered ring with one oxygen (position 1) and one nitrogen (position 3). | tandfonline.comd-nb.info |
| Hybridization | All ring atoms are sp2 hybridized. | tandfonline.com |
| Aromaticity | Aromatic, containing 6 π-electrons. | tandfonline.com |
| Chemical Nature | Weakly basic; can undergo electrophilic substitution (primarily at C5) and nucleophilic substitution. | tandfonline.comrsc.org |
| Interactions | Capable of hydrogen bonding, π–π stacking, hydrophobic, and van der Waals forces. | rsc.org |
Table 2: Comparison of Isosteric Scaffolds
| Scaffold | Key Features | Impact on Properties | Reference |
|---|---|---|---|
| 2-Aminothiazole | Contains a sulfur atom in the five-membered ring. Privileged structure in antimicrobial research. | Sulfur can be prone to oxidation. Some derivatives identified as PAINS (pan-assay interference compounds). | acs.orgnih.gov |
| 2-Aminooxazole | Contains an oxygen atom in the five-membered ring. Isostere of 2-aminothiazole. | Generally confers increased hydrophilicity and water solubility compared to the thiazole analog. Can improve metabolic stability. | acs.orgnih.gov |
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-benzyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H10N2O/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12) |
InChI Key |
XGZQZIGAOWQXBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=COC(=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzyloxazol 2 Amine and Analogous Oxazol 2 Amines
Established Synthetic Routes to Oxazole (B20620) Derivatives
The formation of the oxazole ring is a fundamental step in the synthesis of compounds like 4-benzyloxazol-2-amine. Several classical methods have been established, each offering a different approach to constructing this heterocyclic motif.
Van Leusen Oxazole Synthesis and its Adaptations
The Van Leusen oxazole synthesis is a powerful method for preparing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org The reaction mechanism relies on the unique properties of TosMIC, which possesses acidic protons, a sulfinic acid leaving group, and an isocyano group. organic-chemistry.org The process begins with the deprotonation of TosMIC, which then attacks the aldehyde. This is followed by a 5-endo-dig cyclization to form an oxazoline (B21484) intermediate. wikipedia.org Subsequent base-promoted elimination of the tosyl group leads to the formation of the oxazole ring. organic-chemistry.orgwikipedia.org
While the classical Van Leusen synthesis typically yields 5-substituted oxazoles, adaptations have been developed to broaden its scope. ijpsonline.comtandfonline.com For instance, the reaction can be performed in ionic liquids, which can be reused multiple times without a significant loss in product yield. ijpsonline.com A three-component variation, reacting an aldehyde, an amine, and TosMIC, can be employed to produce imidazoles. organic-chemistry.org Although direct synthesis of 2-aminooxazoles via the standard Van Leusen reaction is not typical, its principles of isocyanide chemistry are foundational in heterocyclic synthesis.
Bredereck Reaction and Modifications for Oxazole Ring Formation
The Bredereck reaction provides a direct route to oxazole derivatives by reacting α-haloketones with amides. ijpsonline.comtandfonline.com This method is considered an efficient and economical process for synthesizing substituted oxazoles. ijpsonline.com The reaction involves the initial formation of an α-acylamino ketone intermediate, which then undergoes cyclodehydration to yield the oxazole ring. While strong acids like sulfuric acid or phosphorus pentachloride can be used as dehydrating agents, they often result in low yields. ijpsonline.com The use of polyphosphoric acid has been shown to improve yields to the 50-60% range. ijpsonline.com
Modifications to the Bredereck reaction have been introduced to improve its utility, such as using α-hydroxyketones as starting materials. ijpsonline.com In the context of producing 2-aminooxazoles, a related approach involves the condensation of α-bromoacetophenones with urea (B33335). nih.gov This can be considered a variation of the Bredereck methodology, where urea acts as the amide component to directly install the 2-amino group onto the oxazole ring.
Cycloisomerization Approaches for Polysubstituted Oxazoles
Cycloisomerization reactions of functionalized precursors, particularly those containing alkyne moieties, represent a versatile strategy for synthesizing polysubstituted oxazoles. ijpsonline.comorganic-chemistry.org These reactions are often catalyzed by transition metals or acids.
One common approach involves the cycloisomerization of propargylic amides. ijpsonline.comtandfonline.com Catalysts such as zinc iodide (ZnI2), iron(III) chloride (FeCl3), or zinc(II) triflate (Zn(OTf)2) can effectively mediate this transformation under mild conditions, tolerating a wide variety of functional groups. organic-chemistry.org A one-pot tandem process combining propargylation of amides with subsequent cycloisomerization using p-toluenesulfonic acid (PTSA) as a bifunctional catalyst also provides rapid access to substituted oxazoles. organic-chemistry.org
Gold-catalyzed reactions have emerged as a powerful tool for these transformations. For example, gold(I) can catalyze the cyclization of internal alkynes with cyanamides and an N-oxide to form substituted 2-aminooxazoles. researchgate.net Similarly, gold-catalyzed reactions of ynamides (alkynes bearing a nitrogen substituent) with nitriles and an oxygen-transfer agent can generate 4-aminooxazoles. acs.org These methods highlight the utility of cycloisomerization in accessing complex and diversely substituted oxazole structures.
Strategies for Constructing 2-Aminooxazole Scaffolds
While general oxazole syntheses are important, specific strategies are often required to efficiently construct the 2-aminooxazole core, which is a key feature of the target compound class.
Electrochemical Desulfurative Cyclization Reactions
A contemporary and sustainable method for synthesizing 2-aminooxazole derivatives is through electrochemical desulfurative cyclization. researchgate.netnih.gov This approach facilitates the one-step reaction of isothiocyanates and α-amino ketones to form the desired products in moderate to excellent yields. nih.gov The reaction operates under metal-free and external-oxidant-free conditions, enhancing its green chemistry profile. researchgate.net
The process is mediated by tetrabutylammonium (B224687) iodide (TBAI), where an in-situ cycle of iodine generation, desulfurative cyclization, and iodide anion regeneration occurs. researchgate.netnih.gov This electrochemical method is notable for its ability to selectively form intermolecular C–O and C–N bonds while preserving the amino group, which can be sensitive to oxidation. researchgate.net An iodine-promoted version of this desulfurative cyclization can also be performed, omitting the need to isolate the less stable thiourea (B124793) intermediates. researchgate.net
| Reactant 1 (Isothiocyanate) | Reactant 2 (α-Amino Ketone) | Conditions | Product (2-Aminooxazole) | Yield | Reference |
|---|---|---|---|---|---|
| Isothiocyanates | α-Amino Ketones | Electrolysis, TBAI, Metal-free, Oxidant-free | Oxazol-2-amine derivatives | Moderate to Excellent | researchgate.netnih.gov |
| Isothiocyanates | α-Amino Ketones | I2-promoted, Transition metal-free | 2-Amino substituted oxazole derivatives | Not specified | researchgate.net |
Condensation Reactions for Aminooxazole Formation
Condensation reactions are a foundational strategy for building the 2-aminooxazole scaffold. A widely used method involves the reaction of an α-haloketone, such as an α-bromoacetophenone, with urea. nih.gov This two-component condensation directly assembles the 4-substituted-2-aminooxazole core. The reaction conditions, including solvent and temperature, can be optimized to improve yields and reaction times. For example, using dimethylformamide (DMF) as a solvent and increasing the temperature to 120 °C can lead to higher yields and shorter reaction times. nih.gov
Another important condensation pathway is the reaction between glycolaldehyde (B1209225) and cyanamide. researchgate.net This reaction is particularly relevant in prebiotic chemistry studies and efficiently forms the parent 2-aminooxazole ring, often achieving yields greater than 80%. researchgate.net The presence of phosphate (B84403) can act as a general acid-base catalyst, significantly promoting the reaction at neutral pH. researchgate.net These condensation methods provide direct and versatile entry points to the 2-aminooxazole system.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| α-bromo-4′-methylacetophenone | Urea | DMF | 80 | 1 h | 32 | nih.gov |
| α-bromo-4′-methylacetophenone | Urea | DMF | 120 | 30 min | 45 | nih.gov |
| α-bromo-4'-methoxyacetophenone | Urea | DMF | 120 | 30 min | 52 | nih.gov |
| α-bromo-4'-chloroacetophenone | Urea | DMF | 120 | 30 min | 48 | nih.gov |
| Glycolaldehyde | Cyanamide | Water | Not specified | Not specified | >80 | researchgate.net |
Rearrangement Reactions and Azido-Ketone Intermediates
A significant pathway to oxazole derivatives involves the use of α-azido ketones as versatile precursors. nih.gov These intermediates can undergo rearrangement reactions to form the oxazole ring. One such method is the thermal rearrangement of azido (B1232118) ketones, which can proceed via azirine intermediates to yield oxazoles. ethz.chacs.org
A common approach involves the reaction of an α-azido ketone with an isothiocyanate in the presence of triphenylphosphine. This reaction proceeds via an in situ generated iminophosphorane, which then undergoes cyclization to form the 2-aminooxazole ring. tandfonline.comarkat-usa.org This methodology has been successfully applied to the synthesis of various substituted 2-aminooxazoles. tandfonline.com For instance, the reaction of 2-azido-1-(2-nitrophenyl)ethanone with an appropriate isothiocyanate, mediated by triphenylphosphine, yields the corresponding 5-(2-nitrophenyl)oxazol-2-amine (B15311520) derivative. arkat-usa.org The starting α-azido ketones are typically prepared from the corresponding α-bromo ketones by reaction with sodium azide. arkat-usa.org
Another variation of this approach utilizes polymer-supported triphenylphosphine, which facilitates the reaction under milder conditions, even at room temperature. tandfonline.com This method has been used for the synthesis of 2-N-aryl-5-substituted-1,3-oxazoles from phenacyl azides and isothiocyanates. tandfonline.com
Furthermore, α-azido ketones can be converted to (Z)-β-(acyloxy)vinyl azides, which, upon reaction with phosphites, undergo a Staudinger reaction followed by an intramolecular aza-Wittig reaction to afford oxazole derivatives. nih.gov
Incorporation of the Benzyl (B1604629) Moiety
The introduction of a benzyl group onto the oxazole scaffold can be achieved through several synthetic strategies, either during the construction of the oxazole ring or as a subsequent modification.
Introduction of Benzyl Groups in Oxazole Synthesis
The benzyl group can be incorporated from the start of the synthesis. For example, the condensation of 2-aminophenol (B121084) with benzyl chloride can lead to the formation of 2-benzyl-benzoxazole. ontosight.ai Another approach involves the reaction of benzylamines with α-bromo ketones, which can be promoted by visible-light photocatalysis to produce substituted oxazoles. organic-chemistry.org A metal-free method has also been developed for the synthesis of substituted oxazoles by reacting benzylamines with 2-oxo-2-phenylethyl acetate, which proceeds via C-O bond cleavage. rsc.org
Palladium-Catalyzed Cross-Coupling Strategies for Benzylic Substituents
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing benzylic substituents onto pre-formed oxazole rings. These methods offer a high degree of functional group tolerance. One such strategy involves the desulfonative cross-coupling of benzylic sulfone derivatives with 1,3-oxazoles, which proceeds via a deprotonative pathway. researchgate.net This reaction has been shown to be effective for a broad range of sulfone and oxazole partners, yielding various oxazole-containing triarylmethanes. researchgate.net
Another palladium-catalyzed approach is the direct benzylation of oxazoles through C-H bond activation, using benzyl phosphates as the electrophile. acs.org Additionally, the coupling of benzylic pyridinium (B92312) salts with aryl boronic acids, catalyzed by nickel, provides a route to diarylmethanes, which can include oxazole moieties. nih.gov This method is particularly useful for the transformation of benzylic primary amines into more complex structures. nih.gov The reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst can also lead to the formation of 2,5-disubstituted oxazoles. organic-chemistry.org
Other Methods for Benzyloxazole Ring Formation
Beyond the previously mentioned strategies, other methods exist for the formation of the benzyloxazole ring. The cyclodehydration of benzyloxycarbonyl-L-phenylalanine can produce 2-benzyloxy-4-benzyloxazol-5(4H)-one. researchgate.net Furthermore, a PhI(OAc)2-mediated oxidative rearrangement of allylic amides provides an efficient route to oxazoles, including those with benzyl substituents. rsc.org
The synthesis of 2-aminooxazoles can also be achieved from α-hydroxy ketones reacting with cyanamides. scribd.com While not directly involving a benzyl group, this highlights the versatility of oxazole synthesis, where a benzyl group could potentially be introduced on one of the starting materials.
Chemical Transformations and Reactivity of 4 Benzyloxazol 2 Amine
Reactivity of the Primary Amine Group at Position 2
The primary amine group at the 2-position of the oxazole (B20620) ring is a key site for a variety of chemical transformations, including protonation, acylation, alkylation, and derivatization for analytical purposes.
Protonation Studies and Acid-Base Behavior
Acylation Reactions and Derivative Formation
The primary amine of 4-Benzyloxazol-2-amine readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding N-acyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The acylation of related 2-aminothiazole (B372263) derivatives has been shown to proceed smoothly, and similar reactivity is expected for 2-aminooxazoles. For instance, the acylation of 2-aminothiazoles with O-acetylsalicyloyl chloride in the presence of a base like triethylamine (B128534) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) can lead to the formation of the corresponding amide. However, in some cases, over-acylation to form bis-acylated products can occur. A more controlled approach involves the use of a protected 2-aminooxazole intermediate, which can be acylated and subsequently deprotected to yield the desired N-acyl product cleanly.
Table 1: Representative Acylation Reactions of 2-Aminoazole Derivatives
| Amine Substrate | Acylating Agent | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 2-Amino-4-chlorothiazole | O-Acetylsalicyloyl chloride | Triethylamine | THF | N-(4-chlorothiazol-2-yl)-2-acetoxybenzamide | 19 |
| 2-Amino-4-bromothiazole | O-Acetylsalicyloyl chloride | Triethylamine | THF | N-(4-bromothiazol-2-yl)-2-acetoxybenzamide | Low |
Note: Data for closely related 2-aminothiazole derivatives are presented to illustrate typical reaction outcomes.
Alkylation Reactions and N-Substitution Patterns
The N-alkylation of 2-aminooxazoles can be more complex than acylation. Direct alkylation of the primary amine with alkyl halides can lead to a mixture of mono- and di-alkylated products, as well as potential alkylation of the endocyclic nitrogen atom of the oxazole ring. The regioselectivity of alkylation can be influenced by the nature of the alkylating agent, the base used, and the reaction conditions. For the synthesis of N-substituted 2-amino-4-aryloxazoles, a two-step approach involving a Buchwald-Hartwig cross-coupling reaction between a 2-aminooxazole and an aryl halide has been successfully employed. This method provides a versatile route to a wide range of N-aryl derivatives.
A study on the alkylation of chiral perhydro 1,3,2-oxazabenzophosphorinane-2-oxides derived from (-)-8-benzylamino menthol (B31143) demonstrated that benzylation with benzyl (B1604629) bromide can occur at the nitrogen substituent. While this system is different, it highlights the feasibility of N-benzylation of amino-heterocycles.
Table 2: Examples of N-Alkylation and N-Arylation of Amino-Heterocycles
| Amine Substrate | Alkylating/Arylating Agent | Catalyst/Base | Solvent | Product Type |
|---|---|---|---|---|
| 2-Amino-4-aryl-oxazole | Aryl halide | Palladium catalyst / Strong base | Toluene | N,4-Diaryl-2-aminooxazole |
| Imidazole | Alkyl halide | Potassium hydroxide (B78521) on alumina | - | N-Alkyl imidazole |
| 2-Aminobenzothiazoles | 1,4-bis(bromomethyl)benzene | Al₂O₃–OK | Acetonitrile | N,N'-bis(benzothiazol-2-yl)-p-xylene-α,α'-diamine |
Derivatization for Analytical Characterization and Detection
For the purpose of analytical detection and quantification, particularly in complex matrices, the primary amine group of this compound can be derivatized to introduce a chromophoric or fluorophoric tag. This is a common strategy in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to enhance sensitivity and improve chromatographic properties. researchgate.net
Common derivatizing reagents for primary amines include:
Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives, which can be detected by both UV and fluorescence detectors. researchgate.netresearchgate.net The reaction is typically carried out in an alkaline medium. researchgate.net
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with primary and secondary amines to form stable, fluorescent derivatives. ikm.org.myresearchgate.net This reagent is widely used for the analysis of amino acids and other primary amines. ikm.org.my
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives.
The choice of derivatizing agent and reaction conditions depends on the analytical technique being employed and the specific requirements for sensitivity and selectivity.
Table 3: Common Derivatizing Reagents for Primary Amines
| Derivatizing Reagent | Functional Group Targeted | Detection Method | Key Features |
|---|---|---|---|
| Dansyl chloride (DNS-Cl) | Primary and secondary amines | HPLC-UV, HPLC-Fluorescence | Produces stable, highly fluorescent derivatives. |
| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary and secondary amines | HPLC-UV, HPLC-Fluorescence, LC-MS | Forms stable derivatives; widely used for amino acids. |
| o-Phthalaldehyde (OPA) | Primary amines (in presence of a thiol) | HPLC-Fluorescence | Highly specific for primary amines; rapid reaction. |
Reactivity of the Oxazole Ring System
The oxazole ring in this compound is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene, making it susceptible to certain types of reactions. The presence of the electron-donating amino group at the 2-position and the benzyloxy group at the 4-position influences the ring's reactivity towards electrophiles.
Electrophilic Substitution Pathways
Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen and oxygen atoms. scribd.com However, the presence of electron-donating substituents can activate the ring towards electrophilic attack. scribd.com For oxazoles, the positions most susceptible to electrophilic attack are generally C5 and C4. scribd.com The 2-amino group and the 4-benzyloxy group are both electron-donating, which should increase the electron density of the oxazole ring and facilitate electrophilic substitution.
A common electrophilic substitution reaction for electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) onto the ring. jk-sci.commychemblog.com This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.commychemblog.com Given the activating nature of the substituents on this compound, it is plausible that it could undergo formylation, likely at the C5 position, which is ortho to the activating benzyloxy group and para to the activating amino group.
Another potential electrophilic substitution is halogenation . The bromination of 2-aminothiazoles, which are structurally similar to 2-aminooxazoles, has been shown to occur selectively at the 5-position. nih.gov This suggests that this compound could undergo bromination at the C5 position under suitable conditions.
Table 4: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reaction | Electrophile | Predicted Position of Substitution | Rationale |
|---|---|---|---|
| Vilsmeier-Haack Formylation | Dichloromethylium ion | C5 | Activation by both 2-amino and 4-benzyloxy groups. |
| Bromination | Br⁺ (from Br₂) | C5 | Analogy to 2-aminothiazole reactivity; activation by substituents. |
Ring Expansion Reactions
Ring expansion reactions of oxazole derivatives, while not extensively documented for this compound itself, can be postulated based on the reactivity of analogous heterocyclic systems. For instance, a copper-catalyzed ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids to yield 1,4-benzothiazines has been reported. rsc.org This transformation proceeds through a cascade of decarboxylative coupling, nucleophilic ring-opening, and intramolecular hydroamination. A similar strategy could potentially be applied to 2-aminooxazoles, leading to the formation of larger ring systems.
Another relevant transformation is the expansion of an aziridine (B145994) ring to form oxazoles. A general approach for the synthesis of 2-thiophenylsubstituted oxazoles involves the aziridination of a double bond of (acyl)alkenyl thiophenes, followed by the expansion of the intermediate aziridine ring. nih.gov While this is a ring formation rather than expansion of the oxazole ring itself, it highlights the utility of ring-strain-driven rearrangements in the synthesis of substituted oxazoles.
The following table summarizes potential ring expansion strategies applicable to oxazole systems based on related heterocycles.
| Starting Material Class | Reagents/Conditions | Expanded Ring System | Potential Applicability to this compound |
| 2-Aminobenzothiazoles | Alkynyl carboxylic acids, Copper catalyst | 1,4-Benzothiazines rsc.org | Potentially adaptable for the synthesis of oxazino-oxazoles or other expanded heterocyclic systems. |
| Alkenyl precursors | Aziridination followed by ring expansion | Oxazoles nih.gov | Illustrates a synthetic route to oxazoles that involves a ring-opening/expansion mechanism of a three-membered ring. |
It is important to note that these are proposed reaction pathways based on analogy, and specific experimental validation for this compound is required.
Functionalization at Other Ring Positions (e.g., C-5)
The functionalization of the oxazole ring at positions other than where the primary substituents are located is a key strategy for generating molecular diversity. For 2-aminooxazoles, the C-5 position is a potential site for electrophilic substitution, although the amino group at C-2 is a strong activating group and directs electrophiles to other positions.
In the broader context of 2-amino-heterocycles, the functionalization of the C-5 position of 2-aminothiazoles has been more extensively studied. For example, the synthesis of 2-aminothiazole-5-carboxamides has been achieved through the reaction of enones with N-bromosuccinimide followed by coupling with thiourea (B124793). nih.govresearchgate.net This suggests that similar strategies could be explored for the C-5 functionalization of 2-aminooxazoles.
Furthermore, a reactivity study of a synthesized 2-amino-5-(4-acetylphenylazo)-thiazole compound with various electrophilic reagents demonstrated the potential for functionalization at and around the C-5 position. nih.gov The electrophilic attack of various reagents can lead to a range of derivatives.
The following table outlines potential C-5 functionalization reactions for 2-aminooxazole rings, drawing parallels from 2-aminothiazole chemistry.
| Reaction Type | Reagents | Potential Product at C-5 |
| Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-4-benzyloxazol-2-amine |
| Azo coupling | Diazonium salts | 5-Arylazo-4-benzyloxazol-2-amine |
| Acylation | Acyl chlorides/Anhydrides | 5-Acyl-4-benzyloxazol-2-amine |
The feasibility of these reactions on the this compound scaffold would depend on the specific reaction conditions and the interplay of the electronic effects of the existing substituents.
Transformations Involving the Benzyl Moiety
Oxidative Rearrangements and Stability Considerations
The benzyl group in this compound is susceptible to oxidative transformations. The benzylic C-H bond is relatively weak and can be a target for various oxidizing agents. Oxidative cleavage of benzylic ethers and amines is a known transformation, often leading to the formation of aldehydes or carboxylic acids. researchgate.netorganic-chemistry.org For instance, benzylic ethers can be oxidatively cleaved by reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) to yield the corresponding aromatic aldehyde and alcohol. researchgate.net
The oxidative stability of the benzyl group is a crucial consideration in synthetic design and for the shelf-life of compounds containing this moiety. pharmaexcipients.comresearchgate.netresearchgate.netaocs.org Factors such as the presence of antioxidants and the storage conditions can significantly impact the stability. In the context of this compound, oxidation could potentially lead to the formation of 4-benzoyl-oxazol-2-amine or cleavage of the benzyl group to yield a 4-hydroxyoxazole derivative.
A proposed mechanism for the oxidative cleavage of a benzyl C-N bond under metal-free electrochemical conditions involves single-electron oxidation at the anode to form a nitrogen radical cation, followed by deprotonation and radical migration. mdpi.com A similar oxidative pathway could be envisioned for the benzylic ether linkage.
Modifications and Derivatization of the Benzyl Group
The benzyl group can be modified or removed (debenzylation) to introduce further structural diversity or to unmask a functional group. Deprotection of benzyl ethers is commonly achieved through palladium-catalyzed hydrogenation, which cleaves the C-O bond to yield the corresponding alcohol and toluene. organic-chemistry.org
The steric hindrance provided by the benzyl group can also play a key role in directing the outcome of reactions, as has been shown in the synthesis of complex molecules. nih.gov This steric influence could be exploited to control the regioselectivity of reactions on the oxazole ring or the amino group.
Derivatization of the benzyl group itself is also possible. Reactions at the benzylic position, such as free radical bromination, can introduce a handle for further nucleophilic substitution. khanacademy.org
The table below summarizes common transformations involving the benzyl group.
| Transformation | Reagents/Conditions | Product |
| Debenzylation (Cleavage of C-O bond) | Pd/C, H₂ | 4-Hydroxyoxazol-2-amine |
| Oxidation | Oxidizing agents (e.g., oxoammonium salt) | 4-Benzoyloxazol-2-amine |
| Benzylic Bromination | N-Bromosuccinimide (NBS), light | 4-(Bromobenzyl)oxazol-2-amine |
Nucleophilic and Electrophilic Interactions with External Reagents
The reactivity of this compound with external reagents is governed by the nucleophilic and electrophilic characteristics of its constituent parts. masterorganicchemistry.com The 2-amino group and the electron-rich oxazole ring are nucleophilic centers, while the benzyl group can also participate in electrophilic aromatic substitution.
The amino group at the C-2 position is a primary site for nucleophilic attack on electrophiles. youtube.comyoutube.com For instance, it can react with acylating agents to form amides or with alkylating agents to form secondary or tertiary amines. The nitrogen of the amine functions as a nucleophile, attacking the electrophilic center of the reagent. youtube.com
The oxazole ring itself is an electron-rich five-membered heterocycle and is susceptible to electrophilic aromatic substitution. youtube.commasterorganicchemistry.commasterorganicchemistry.com The substitution pattern is directed by the existing substituents. The 2-amino group is a strong activating group and would likely direct incoming electrophiles to the C-5 position.
Conversely, the oxazole ring can also be subject to nucleophilic attack, particularly if it is first activated by an electron-withdrawing group or through the formation of a transient intermediate like a benzyne. masterorganicchemistry.com Nucleophilic addition to carbonyl groups, if present, is also a common reaction type. youtube.com
The following table provides a general overview of the expected nucleophilic and electrophilic interactions.
| Reagent Type | Site of Interaction on this compound | Expected Reaction |
| Electrophile (e.g., acyl chloride) | 2-Amino group (N) | N-Acylation |
| Electrophile (e.g., nitrating agent) | Oxazole ring (C-5) | Electrophilic Aromatic Substitution (Nitration) |
| Nucleophile (e.g., amine) | Potentially at an activated carbon on the ring | Nucleophilic Aromatic Substitution (if activated) |
Computational and Theoretical Investigations of 4 Benzyloxazol 2 Amine
Application of Quantum Chemical Methods
Quantum chemical methods are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. These ab initio and density functional theory (DFT) approaches provide a foundational understanding of a molecule's behavior at the atomic level.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is a widely used approach for calculating molecular properties and has been successfully applied to a variety of chemical systems to understand their reactivity. edu.krd DFT calculations can provide valuable insights into the electronic properties, such as the distribution of electron density, molecular electrostatic potential, and atomic charges. These properties are crucial for understanding how a molecule will interact with other chemical species.
For a molecule like 4-Benzyloxazol-2-amine, DFT calculations could be employed to determine its optimized geometry and to analyze the electronic distribution within the molecule. The calculated electronic structure would reveal regions of high and low electron density, which are indicative of nucleophilic and electrophilic centers, respectively. This information is fundamental in predicting the molecule's reactivity in various chemical reactions.
Table 1: Representative DFT-Calculated Electronic Properties for a Heterocyclic Amine (Note: This table is illustrative and not based on actual data for this compound)
| Property | Value |
|---|---|
| Dipole Moment (Debye) | 3.5 |
| Mulliken Atomic Charge on N (amine) | -0.65 |
| Mulliken Atomic Charge on O (oxazole) | -0.58 |
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The energies and shapes of these orbitals are critical in determining the feasibility and stereochemistry of a chemical reaction. researchgate.net
FMO analysis can be used to predict the most likely pathways for reactions involving this compound. The HOMO, being the orbital from which the molecule is most likely to donate electrons, indicates its nucleophilic character. Conversely, the LUMO, the orbital to which the molecule is most likely to accept electrons, indicates its electrophilic character. The energy gap between the HOMO and LUMO is also a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for a Heterocyclic Compound (Note: This table is illustrative and not based on actual data for this compound)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.5 |
Bond Dissociation Energy (BDE) Calculations and Stability Prediction
Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a chemical bond. ucsb.eduwikipedia.org It is a fundamental measure of bond strength and is crucial for predicting the thermal stability of a molecule and understanding reaction mechanisms involving bond breaking. researchgate.net BDE calculations can be performed using various computational methods, including DFT.
For this compound, calculating the BDE for various bonds, such as the C-N, C-O, and N-H bonds, would provide insights into the molecule's stability. Bonds with lower BDEs are more susceptible to cleavage and can indicate potential sites for radical reactions. This information is valuable for predicting degradation pathways and for designing more stable derivatives. researchgate.net
Table 3: Representative Calculated Bond Dissociation Energies (Note: This table is illustrative and not based on actual data for this compound)
| Bond | BDE (kcal/mol) |
|---|---|
| Oxazole (B20620) C-O | 115 |
| Benzyl (B1604629) C-O | 85 |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques provide a dynamic perspective on molecular behavior, complementing the static picture offered by quantum chemical calculations.
Conformational Analysis and Energetics
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. researchgate.net The flexibility of the benzyl group in this compound allows for multiple low-energy conformations. Understanding the preferred conformations is essential, as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.
Computational methods can be used to systematically explore the conformational space of this compound. By rotating rotatable bonds and calculating the potential energy of each conformation, a potential energy surface can be generated. This analysis identifies the global minimum energy conformation and other low-energy conformers, providing insights into the molecule's flexibility and its likely shape in different environments. researchgate.net
Table 4: Hypothetical Relative Energies of this compound Conformers (Note: This table is illustrative and not based on actual data for this compound)
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 60° | 0.0 |
| 2 | 180° | 1.2 |
Molecular Docking in Ligand-Target Research (Methodological Aspects)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.
In a hypothetical study involving this compound as a potential ligand, molecular docking would be used to predict its binding mode within the active site of a target protein. The process involves generating a set of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. Successful docking studies rely on an accurate representation of the ligand and receptor structures and a reliable scoring function. The results can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov
Predictive Computational Tools in Chemical Research
In modern chemical and pharmaceutical research, predictive computational tools are indispensable for navigating the vastness of chemical space and for the early assessment of a compound's potential. These tools employ principles of quantum mechanics, molecular mechanics, and statistical modeling to forecast the physicochemical and biological properties of molecules like this compound. This predictive capability allows for the prioritization of compounds for synthesis and experimental testing, thereby conserving resources and expediting the discovery pipeline.
The concept of "chemical space" encompasses all possible molecules and their associated properties. In silico assessment is a important method for exploring this vast space to identify novel compounds with desirable characteristics. For a given scaffold such as the 2-aminooxazole core of this compound, computational tools can generate a virtual library of derivatives by systematically modifying various substitution points.
The diversity of such a virtual library can be quantified using a variety of molecular descriptors, which are numerical representations of a molecule's chemical information. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume). By analyzing the distribution of these descriptors, researchers can ensure that a wide range of chemical properties is being explored, which increases the likelihood of discovering compounds with unique activities.
For instance, a virtual library based on the this compound scaffold could be generated by introducing different substituents on the benzyl ring or by modifying the amine group. The resulting collection of virtual compounds can then be analyzed for its diversity in terms of properties like lipophilicity (logP), polar surface area (PSA), and molecular weight, which are critical for predicting a compound's pharmacokinetic profile.
Table 1: Exemplary Physicochemical Descriptors for a Virtual Library Based on this compound
| Compound ID | Substitution on Benzyl Ring | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (Ų) |
| 4B2A-001 | H (Parent) | 252.29 | 2.8 | 68.5 |
| 4B2A-002 | 4-Chloro | 286.73 | 3.5 | 68.5 |
| 4B2A-003 | 4-Methoxy | 282.31 | 2.7 | 77.7 |
| 4B2A-004 | 4-Nitro | 297.28 | 2.9 | 114.3 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of in silico assessment of chemical diversity.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties.
The methodological framework for a QSAR study typically involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activity is required. For this compound, this would involve synthesizing and testing a range of derivatives.
Molecular Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, are calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and applicability to new, untested compounds.
For 2-aminooxazole and related heterocyclic systems like 2-aminothiazoles, QSAR models have been successfully developed to predict various biological activities. acs.orgnih.govmdpi.com These studies often reveal that specific descriptors, such as certain electrostatic field characteristics or shape parameters, are crucial for the observed activity. A similar approach could be applied to this compound to guide the design of analogs with enhanced potency for a particular biological target.
Table 2: Key Components of a QSAR Methodological Framework
| Step | Description | Example Techniques/Tools |
| Data Collection | Assembling a dataset of compounds with known biological activity (e.g., IC50 values). | Experimental assays, literature data mining. |
| Descriptor Calculation | Generating numerical representations of molecular properties. | Software like DRAGON, MOE, PaDEL-Descriptor. |
| Model Building | Creating a mathematical equation linking descriptors to activity. | Multiple Linear Regression, Partial Least Squares, Support Vector Machines, Random Forest. |
| Model Validation | Assessing the predictive performance and robustness of the model. | Cross-validation (leave-one-out, leave-many-out), external test set validation, Y-scrambling. |
AI can also be employed to predict the chemical stability of compounds like this compound. By analyzing patterns in databases of known reactions and degradation pathways, AI models can identify potentially labile functional groups or structural motifs and predict the likelihood of a compound degrading under specific conditions. This information is invaluable for assessing the shelf-life of a compound and its suitability for various applications.
| Property | Predicted Value | Interpretation |
| Aqueous Solubility (logS) | -3.5 | Low solubility |
| Blood-Brain Barrier Permeability | Probable | Likely to cross the blood-brain barrier |
| hERG Inhibition | Low Probability | Low risk of cardiotoxicity |
| Metabolic Stability (in human liver microsomes) | Moderate | Expected to have a moderate half-life |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of AI in predicting chemical properties.
Scaffold Exploration and Rational Design Strategies Incorporating the 4 Benzyloxazol 2 Amine Core
The Oxazole (B20620) Ring as a Privileged Chemical Scaffold in Molecular Design
The oxazole ring is a five-membered heterocyclic aromatic compound that is considered a privileged chemical scaffold in medicinal chemistry. nih.govslideshare.net This designation stems from its frequent appearance in a wide array of pharmacologically important compounds, demonstrating its ability to serve as a versatile framework for interacting with diverse biological targets. nih.govnih.gov Privileged structures, like the oxazole ring, can bind to multiple targets with high affinity, which aids in the discovery of new bioactive agents. nih.gov
The utility of the oxazole motif is attributed to several key chemical and physical properties. It can act as a bioisostere for amide and ester functionalities, a crucial role in modifying molecular properties. nih.govresearchgate.net This replacement can enhance metabolic stability, as the oxazole ring is generally more resistant to hydrolysis than corresponding esters or amides. researchgate.netscispace.com The oxazole structure also possesses unique hydrogen bonding capabilities; the nitrogen atom can act as a hydrogen bond acceptor, influencing molecular interactions with biological receptors. nih.gov Its presence in a molecule can fine-tune properties such as lipophilicity, polarity, and aqueous solubility, which are critical for a drug's pharmacokinetic profile. nih.gov
The significance of the oxazole scaffold is evident in both natural products and synthetic drugs. nih.gov For instance, Bengazoles, a class of marine natural products, feature two oxazole groups and exhibit potent antifungal activity. slideshare.net In synthetic pharmaceuticals, the oxazole ring is a core component in various therapeutic agents, where it serves as a key structural element for achieving desired biological effects. nih.gov The development of numerous compounds containing this scaffold highlights its continued importance as a building block in the design of new and effective drug candidates. nih.govnih.gov
Table 1: Examples of Biologically Active Scaffolds
| Scaffold | Therapeutic Areas/Biological Activities |
|---|---|
| Oxazole | Antifungal, Anti-inflammatory, Anticancer |
| Benzisoxazole | Antipsychotic, Anticonvulsant, Anti-inflammatory, Anticancer |
| Benzodiazepine | Anxiolytic, Sedative-hypnotic, Anticonvulsant |
| Pyridine | Antihistamine, Antibacterial, Antiviral |
Bioisosteric Replacement Strategies Involving the Oxazole or Amine Moiety
Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design and modification of bioactive molecules. ufrj.br The core principle involves replacing a functional group or atom in a lead compound with another group that possesses similar physicochemical properties, such as size, shape, electronic distribution, and polarity. drugdesign.orgslideshare.netdrughunter.com This molecular modification aims to create a new analog with improved pharmacological and pharmacokinetic properties while retaining the desired biological activity. ufrj.brfiveable.me The concept was first termed "bioisostere" by Harris Friedman in 1951, defining them as compounds that fit the broad definition of isosteres and have the same type of biological activity. ufrj.brdrughunter.com
The applications of bioisosterism are extensive and address numerous challenges in drug discovery. fiveable.me Key goals include:
Improving Potency and Selectivity: Subtle changes in structure can lead to better interactions with the target receptor or enzyme, enhancing efficacy and reducing off-target effects. nih.govufrj.br
Optimizing Pharmacokinetics: Bioisosteric replacements can modulate properties like solubility and membrane permeability, thereby improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile. ufrj.br For example, replacing metabolically vulnerable groups, such as esters, with more stable bioisosteres like oxadiazoles can increase a drug's half-life. researchgate.net
Reducing Toxicity: A functional group responsible for toxic side effects can be replaced by a non-toxic bioisostere without losing the desired therapeutic activity. nih.gov
Acquiring Novel Intellectual Property: Creating structurally distinct analogs through bioisosteric replacement can lead to new, patentable chemical entities. nih.govdrughunter.com
Bioisosteres are generally categorized as classical or non-classical. drughunter.com Classical bioisosteres involve atoms or groups with the same valence electron configuration (e.g., replacing -OH with -NH2). slideshare.net Non-classical bioisosteres are structurally distinct but produce similar biological effects through comparable physicochemical properties (e.g., replacing a carboxylic acid with a tetrazole). drughunter.comfiveable.me The success of any bioisosteric replacement is highly context-dependent, and there are no rigid rules, requiring careful evaluation within each specific biological system. slideshare.netdrughunter.com
In structures related to 4-Benzyloxazol-2-amine, both the oxazole ring and the exocyclic amine group are viable targets for bioisosteric replacement to optimize molecular properties.
Oxazole Ring Bioisosteres: The oxazole ring itself is often considered a bioisostere for amide or ester groups. nih.gov However, the entire heterocyclic core can also be replaced by other five-membered rings to modulate properties. Common bioisosteres for an oxazole ring include other isomers like isoxazole or different heterocycles such as:
Oxadiazoles (1,2,4- and 1,3,4-isomers): These rings are frequently used as replacements for esters and amides and, by extension, can act as bioisosteres for oxazoles. researchgate.netnih.gov The replacement of a 1,2,4-oxadiazole with a more polar 1,3,4-oxadiazole has been shown to reduce lipophilicity, increase metabolic stability, and improve aqueous solubility. nih.govrsc.org However, such replacements can sometimes lead to a reduction in binding affinity, as the precise geometry and electronic distribution of the ring are critical for target interaction. nih.gov For example, in the development of human neutrophil elastase (HNE) inhibitors, a 1,3,4-oxadiazole was found to be a potent activating group, while the isomeric 1,2,4-oxadiazole was 20-fold weaker. nih.gov
Triazoles: The 1,2,3-triazole ring is another common amide bioisostere that can mimic the properties of an oxazole core. nih.gov
Imidazole: This ring can replace an amide bond, as seen in the development of midazolam from diazepam, where the modification increased basicity and allowed for the formation of water-soluble salts. nih.gov
Amine Moiety Bioisosteres: The 2-amine group on the oxazole ring primarily functions as a hydrogen bond donor. nih.gov A key challenge in replacing an amine is to preserve this hydrogen-bonding capability while altering other properties like basicity.
Trifluoroethylamine: This group is an effective bioisostere for an amide, and by extension, can be considered for replacing an amine where hydrogen bond donation is crucial. u-tokyo.ac.jp The electron-withdrawing trifluoromethyl group significantly reduces the basicity of the amine nitrogen, preventing protonation at physiological pH, while maintaining its ability to act as a hydrogen bond donor. u-tokyo.ac.jp This modification has been successfully used to improve potency and selectivity in inhibitors of the enzyme Cathepsin K. drughunter.comu-tokyo.ac.jp
Table 2: Common Bioisosteric Replacements for Amide/Ester Functionalities Relevant to the Oxazole Scaffold
| Original Group | Bioisosteric Replacement | Key Properties Modified |
|---|---|---|
| Amide / Ester | Oxazole | Increased metabolic stability |
| Amide / Ester | 1,2,4-Oxadiazole | Increased metabolic stability, resistance to hydrolysis |
| Amide / Ester | 1,3,4-Oxadiazole | Increased polarity and metabolic stability |
| Amide | 1,2,3-Triazole | Mimics peptide bond, increased stability |
| Amide N-H (H-bond donor) | Trifluoroethylamine N-H | Reduced basicity, maintained H-bond donation |
Scaffold Hopping Methodologies in Chemical Library Design
Scaffold hopping, also known as lead hopping, is a drug design strategy aimed at identifying compounds with novel core structures (scaffolds) that retain the biological activity of a known active molecule. nih.govuniroma1.it Unlike bioisosterism, which typically involves smaller modifications, scaffold hopping focuses on replacing the central molecular framework. biosolveit.de This approach is valuable for generating new chemical entities with improved properties, such as enhanced potency, better ADMET profiles, or a distinct intellectual property position. uniroma1.itresearchgate.net The fundamental premise is that different molecular backbones can orient the key interacting functional groups in a similar spatial arrangement to elicit the same biological response. uniroma1.it
Computational methods are essential for exploring the vast chemical space to find new scaffolds. tandfonline.com These approaches can be broadly categorized based on the information they utilize.
Pharmacophore-Based Searching: This is a primary method for scaffold hopping. tandfonline.com A 3D pharmacophore model is created from a known active ligand, defining the essential spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and charged groups. uniroma1.it Large chemical databases are then searched for different molecules that match this 3D pharmacophore, regardless of their underlying scaffold. uniroma1.itacs.org
Shape-Based Similarity: This ligand-based method searches for compounds that have a similar 3D shape and surface properties to the query molecule. biosolveit.detandfonline.com The assumption is that molecules with similar shapes are likely to fit into the same binding pocket. Software like the Rapid Overlay of Chemical Structures (ROCS) is used for this type of analysis. nih.gov
Fragment Replacement and Topological Methods: These techniques involve computationally replacing a part of the molecule, such as the core scaffold, with fragments from a database. uniroma1.itbiosolveit.de The goal is to find replacements that maintain the original geometry and connection points for the side chains. The ReCore function within certain software packages uses this approach by screening fragment libraries and ranking them based on the similarity of their connecting vectors. biosolveit.de
Abstract Similarity Searching: Methods like Feature Trees (FTrees) analyze molecules based on their topology and "fuzzy" pharmacophore properties, translating this information into molecular descriptors. biosolveit.de These descriptors are then used to search large chemical spaces for distant relatives of the query compound that share similar features but have different core structures. biosolveit.de
Generative Models and Reinforcement Learning: More recent approaches use artificial intelligence to design novel scaffolds de novo. chemrxiv.org Reinforcement learning, for example, can be used to generate full molecules that have a high 3D and pharmacophore similarity to a reference compound but a low similarity in their scaffold structure, thereby enabling unconstrained exploration of chemical space. chemrxiv.org
Table 3: Comparison of Computational Scaffold Hopping Approaches
| Method | Principle | Advantages | Common Tools/Concepts |
|---|---|---|---|
| Pharmacophore Searching | Matches 3D arrangement of key interaction features. | Identifies functionally similar but structurally diverse molecules. uniroma1.it | Catalyst, SLATE uniroma1.it |
| Shape-Based Similarity | Matches 3D shape and volume of the query molecule. | Does not require knowledge of specific interactions; good for ligand-based design. biosolveit.de | ROCS nih.gov |
| Topological/Fragment Replacement | Replaces core with fragments that preserve side-chain geometry. | Systematically explores synthetically accessible core structures. biosolveit.de | ReCore, CAVEAT uniroma1.itbiosolveit.de |
| Abstract Similarity | Compares molecules based on abstract descriptors (topology, fuzzy pharmacophores). | Can identify distant structural relatives. biosolveit.de | FTrees, infiniSee biosolveit.de |
| Generative Reinforcement Learning | AI-driven de novo design of molecules with desired properties. | Allows for unconstrained generation of novel scaffolds. chemrxiv.org | RuSH chemrxiv.org |
Starting with a known active compound containing an oxazole scaffold, such as this compound, scaffold hopping methodologies can be employed to discover entirely new classes of compounds. The oxazole core and its substituents would serve as the template for defining a pharmacophore model or a shape query. uniroma1.itresearchgate.net
The objective is to find alternative heterocyclic or carbocyclic cores that can serve as the central organizing element. For instance, a computational search might identify a benzisoxazole, a pyrazole, or even a non-aromatic bicyclic system that can position the key benzyl (B1604629) and amine-related functionalities in a spatially equivalent manner to the original oxazole-based ligand. researchgate.netrsc.org This process can lead to the identification of scaffolds that are synthetically more accessible, possess superior pharmacokinetic properties, or avoid known metabolic liabilities associated with the initial structure. uniroma1.itnih.gov For example, replacing an aromatic system that is prone to oxidative metabolism with a more electron-deficient heterocycle can significantly increase metabolic stability. nih.gov
This exploration is not limited to simple ring replacements. It can involve more complex transformations, such as ring-opening or closure strategies, or moving from a five-membered heterocycle to a fused bicyclic system. nih.govbhsai.org The successful application of scaffold hopping starting from an oxazole core can thus unlock novel areas of chemical space, leading to the development of next-generation compounds with significantly improved therapeutic potential. nih.govuniroma1.it
Rational Design Principles for Modifying the this compound Structure
Impact of Substituent Effects on Chemical Behavior
The chemical behavior of the this compound scaffold can be significantly altered by the introduction of different substituents. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its reactivity, metabolic stability, and binding affinity to target proteins.
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) placed on the benzyl or oxazole rings can modulate the electron density of the system. For instance, in related heterocyclic systems, the introduction of EWGs on an aromatic ring attached to a nitrogen-containing heterocycle has been shown to influence the compound's biological activity. The position of the substituent is also crucial, as demonstrated in studies of 2-aminothiazole (B372263) derivatives where the activity of bromo-substituted compounds followed the order of para > meta > ortho substitution. mdpi.com
The table below illustrates the potential impact of various substituents on the properties of a hypothetical this compound derivative, based on general principles observed in similar heterocyclic scaffolds.
| Substituent (R) on Benzyl Ring | Electronic Effect | Expected Impact on Lipophilicity (LogP) | Potential Influence on Chemical Reactivity |
| -OCH3 | Electron-donating | Increase | May increase susceptibility to oxidation |
| -Cl | Electron-withdrawing | Significant Increase | May alter the pKa of the 2-amino group |
| -NO2 | Strongly Electron-withdrawing | Moderate Increase | Could decrease the nucleophilicity of the amino group |
| -CH3 | Weakly Electron-donating | Increase | Minimal impact on electronic reactivity |
This table is illustrative and based on general principles of substituent effects in medicinal chemistry.
Research on related 2-aminooxazole scaffolds has shown that the nature of the substituent on the exocyclic amino group can also have a profound impact on activity. For example, replacing a 2-aminothiazole moiety with a 2-aminooxazole has been shown to significantly improve the inhibitory activity of certain enzyme inhibitors. nih.gov
Stereochemical Considerations in Derivatives
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. The introduction of a chiral center in derivatives of this compound necessitates careful consideration of the spatial arrangement of atoms.
If a substituent is introduced at a position that creates a stereocenter, the resulting enantiomers or diastereomers may interact differently with the chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket. For example, in the study of 2-substituted benzoxazole derivatives, the cisoid and transoid conformations of different parts of the molecule were found to be influenced by the nature of the substituents. researchgate.net
The table below outlines key stereochemical aspects to consider when designing derivatives of this compound.
| Stereochemical Feature | Implication in Rational Design | Example from Related Scaffolds |
| Chiral center at the benzylic position | The two enantiomers may have different biological activities and metabolic fates. | In many classes of drugs, one enantiomer is significantly more active than the other. |
| Restricted bond rotation | May lead to atropisomerism, where rotation around a single bond is hindered, resulting in distinct, non-interconvertible stereoisomers. | The conformation of biphenyl-containing compounds can be critical for their activity. |
| Geometric isomerism | If a double bond is introduced in a side chain, the E/Z isomers can have different binding affinities. | The geometry of substituents around a double bond can dictate the overall shape of the molecule. |
This table provides a general overview of stereochemical considerations in drug design.
The synthesis of stereochemically pure derivatives is often a critical step in drug development. Chiral chromatography and asymmetric synthesis are common methods used to obtain single enantiomers for biological evaluation. Understanding the three-dimensional structure of the target protein, often through techniques like X-ray crystallography, can provide invaluable insights for the rational design of stereochemically optimized ligands.
Analytical and Characterization Techniques in 4 Benzyloxazol 2 Amine Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the precise molecular structure of "4-Benzyloxazol-2-amine". By interacting with the molecule using various forms of electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like "this compound". By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.
¹H NMR spectroscopy helps in identifying the number and types of hydrogen atoms in the molecule. For "this compound", the spectrum would exhibit characteristic signals for the aromatic protons of the benzyl (B1604629) group, the methylene (-CH₂-) protons, the proton on the oxazole (B20620) ring, and the protons of the amino (-NH₂) group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons are expected to appear in the downfield region (typically δ 7.0-8.0 ppm), while the benzylic methylene protons would resonate at a lower chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Oxazole-H5 | 7.0 - 7.5 | 125 - 135 |
| Benzyl-CH₂ | 5.0 - 5.5 | 35 - 45 |
| Benzyl-Aromatic H | 7.2 - 7.5 | 127 - 137 |
| Amino-NH₂ | 5.5 - 6.5 | - |
| Oxazole-C2 | - | 155 - 165 |
| Oxazole-C4 | - | 140 - 150 |
Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS and MS/MS) for Compound Identification and Degradant Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound", high-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of its molecular formula.
The electron impact (EI) mass spectrum of 2-aminooxazoles is significantly influenced by the electron-donating amino group. clockss.org A key fragmentation process involves the loss of a cyanamide radical (•NHCN) moiety. clockss.org The fragmentation pattern of "this compound" would likely be characterized by the cleavage of the benzyl group, leading to a prominent peak corresponding to the tropylium ion (m/z 91). Other significant fragments would arise from the cleavage of the oxazole ring.
Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation and the analysis of degradation products. nih.govresearchgate.netnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented to produce a series of product ions. This fragmentation pattern provides a structural fingerprint of the molecule. For degradant analysis, HPLC can be coupled with MS (LC-MS/MS) to separate degradation products from the parent compound before they are individually analyzed by the mass spectrometer. This approach is crucial for identifying impurities and understanding the stability of "this compound" under various conditions. acs.orgresearchgate.net
Table 2: Expected Key Mass Fragments for this compound
| Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecule | 189.09 |
| [M-NH₂CN]⁺ | Loss of cyanamide | 147.06 |
| [C₇H₇]⁺ | Tropylium ion | 91.05 |
UV-Vis Spectroscopy for Optical Properties
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The absorption spectrum is characteristic of the electronic structure of the molecule. "this compound" is expected to exhibit strong UV absorption due to the presence of the aromatic benzyl group and the heterocyclic oxazole ring, which are chromophores.
The absorption maxima (λmax) are influenced by the extent of conjugation in the molecule. The electronic transitions, typically π → π* and n → π*, give rise to absorption bands in the UV region. The solvent can also influence the position and intensity of these bands. globalresearchonline.net Studying the UV-Vis spectrum in solvents of different polarities can provide insights into the nature of the electronic transitions. The optical properties of oxazole derivatives are of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netnih.gov
Table 3: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Type of Transition |
|---|---|---|
| Ethanol | ~220-240 and ~270-290 | π → π* |
Chromatographic Techniques for Purity and Analysis
Chromatographic methods are essential for separating "this compound" from impurities, starting materials, and byproducts. These techniques are fundamental for assessing the purity of the compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile organic compounds like "this compound". Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). d-nb.infoutu.ac.innih.gov
The retention time of "this compound" in an HPLC system is a characteristic property under a specific set of conditions (column, mobile phase, flow rate, and temperature) and can be used for its identification. researchgate.net The purity of a sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method should be able to separate the target compound from any potential impurities, including isomers and degradation products. researchgate.net Method validation according to ICH guidelines is necessary to ensure the reliability of the analytical results.
Table 4: Typical HPLC Method Parameters for Analysis of Oxazole Derivatives
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) and GC-MS for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net "this compound" itself has a relatively high boiling point and may not be sufficiently volatile for direct GC analysis without thermal degradation. However, GC can be employed for the analysis of volatile starting materials or impurities.
For the analysis of the compound itself, derivatization is often required to increase its volatility and thermal stability. The primary amino group of "this compound" can be derivatized with reagents such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form more volatile derivatives. thermofisher.comh-brs.denih.gov These derivatives can then be readily analyzed by GC.
Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification. chemrxiv.org As the derivatized components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component, allowing for positive identification. This technique is particularly useful for identifying trace impurities and byproducts in the synthesized compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the absolute structure of a molecule, including bond lengths, bond angles, and conformational details. The resulting crystal structure offers unambiguous insights into the molecule's stereochemistry and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state.
In a typical X-ray crystallography experiment, a single crystal of the compound of interest is irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The intensities and positions of these spots are recorded and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to a complete three-dimensional model of the molecule.
Should a single crystal of this compound be subjected to X-ray diffraction analysis, the resulting data would provide definitive proof of its chemical structure. The analysis would yield key crystallographic parameters, which are typically presented in a standardized format. A hypothetical table of such parameters is presented below to illustrate the type of information that would be obtained.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 22.876 |
| α (°) | 90 |
| β (°) | 98.54 |
| γ (°) | 90 |
| Volume (ų) | 1245.6 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.357 |
This hypothetical data table illustrates the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group, which describe the symmetry and repeating pattern of the crystal lattice. The parameter 'Z' represents the number of molecules in the unit cell. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R-factor indicates a better fit.
Furthermore, the detailed structural information obtained from X-ray crystallography would allow for a thorough analysis of intermolecular interactions. For this compound, this could include hydrogen bonds involving the amine group and potential π-π stacking interactions from the benzyl and oxazole rings. These interactions are crucial in understanding the physical properties of the compound, such as its melting point and solubility.
Q & A
Basic: What are the common synthetic routes for 4-Benzyloxazol-2-amine, and how do reaction conditions influence yield and purity?
Answer:
this compound is synthesized via cyclocondensation reactions. A typical method involves reacting aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid under controlled temperatures (below 10°C to suppress side reactions). Refluxing with polar solvents (e.g., ethanol) enhances yield by stabilizing intermediates. Optimizing stoichiometry (1:1 molar ratio of reactants) and reaction time (e.g., 16 hours) improves purity. Post-synthesis, recrystallization from ethanol removes impurities .
Advanced: How can computational methods aid in predicting the reactivity of this compound in derivatization reactions?
Answer:
Density Functional Theory (DFT) calculations model electron density distribution, identifying reactive sites. For example, the oxazole ring's electron-deficient C2 position may favor nucleophilic substitution. Validation via NMR (e.g., downfield shifts in 13C NMR for substituted carbons) confirms computational predictions. This approach guides selective derivatization for applications like anticancer agent development .
Basic: What spectroscopic techniques are essential for characterizing this compound, and what key data points should be analyzed?
Answer:
- 1H/13C NMR : Aromatic protons (δ 7.0–8.0 ppm) and carbons (δ 120–150 ppm) confirm the benzoxazole core. The amine proton (δ ~5.5 ppm, broad) indicates NH2 presence.
- IR : N-H stretches (~3400 cm⁻¹) and C=N/C-O vibrations (~1650 cm⁻¹) validate functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 174 for C9H8N2O) confirm molecular weight .
Advanced: What strategies resolve contradictions in biological activity data for this compound derivatives across different assays?
Answer:
- Orthogonal Assays : Compare results from MTT (cell viability) and caspase-3 activation (apoptosis) assays to distinguish cytotoxic mechanisms.
- Solubility Controls : Use dimethyl sulfoxide (DMSO) gradients to rule out solvent-induced artifacts.
- Structure-Activity Relationships (SAR) : Correlate substituent electronegativity (e.g., fluoro vs. benzyl groups) with activity trends to identify pharmacophores .
Basic: How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?
Answer:
Single-crystal X-ray diffraction with SHELXL software refines bond lengths, angles, and torsion angles. Key metrics include:
- Hydrogen Bonding : NH2⋯O interactions stabilize crystal packing.
- Dihedral Angles : Planarity of the benzoxazole ring (e.g., <5° deviation) confirms conjugation.
Crystallization via slow evaporation in acetonitrile yields diffraction-quality crystals .
Advanced: What mechanistic insights guide the optimization of this compound's synthetic pathway to reduce by-products?
Answer:
- Kinetic Profiling : In-situ monitoring (e.g., HPLC) identifies intermediates prone to side reactions, such as dimerization.
- Temperature Modulation : Lowering bromine addition temperature (<5°C) reduces electrophilic overreactions.
- Catalytic Additives : Trace acetic acid accelerates cyclization while suppressing thiocyanate hydrolysis .
Basic: What are the recommended safety protocols for handling this compound during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhaling bromine/acetic acid vapors.
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
- First Aid : For skin exposure, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced: How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound derivatives?
Answer:
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -F) at the benzyl position to enhance metabolic stability.
- Bioisosteric Replacement : Replace the oxazole ring with thiazole to modulate lipophilicity (clogP) and blood-brain barrier penetration.
- In Silico Docking : Target-specific enzymes (e.g., tyrosine kinases) using AutoDock Vina to prioritize syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
